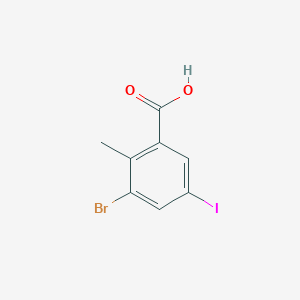

3-Bromo-5-iodo-2-methylbenzoic acid

Descripción

General Overview of Benzoic Acid Derivatives in Contemporary Organic Chemistry

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. researchgate.net They are characterized by a benzene (B151609) ring attached to a carboxyl group. This simple aromatic carboxylic acid is a precursor to a vast array of more complex molecules. In industrial processes, benzoic acid derivatives are used in the production of dyes, perfumes, and as preservatives. researchgate.net In the realm of medicinal chemistry, they form the structural core of numerous therapeutic agents. preprints.org The reactivity of the carboxylic acid group, coupled with the potential for substitution on the aromatic ring, makes them versatile intermediates for creating novel compounds with tailored properties. youtube.com

Significance of Halogen Substitution in Modulating Molecular Properties and Reactivity

The substitution of hydrogen atoms with halogens (fluorine, chlorine, bromine, or iodine) on the benzoic acid ring dramatically alters the molecule's electronic and steric properties. Halogens are electron-withdrawing groups, which can increase the acidity of the carboxylic acid. libretexts.org The nature of the halogen and its position on the ring influence the reactivity of the compound in further chemical transformations. researchgate.net For instance, the presence of different halogens, such as bromine and iodine, on the same molecule offers opportunities for selective reactions, where one halogen can be targeted for a specific chemical transformation while the other remains intact. This differential reactivity is a powerful tool in multi-step organic synthesis. sigmaaldrich.com

Academic Research Trajectory and Importance of 3-Bromo-5-iodo-2-methylbenzoic Acid

This compound has emerged as a compound of interest in academic and industrial research due to its specific substitution pattern. The presence of two different halogens (bromo and iodo) at the meta-positions relative to the carboxyl group, along with a methyl group at the ortho-position, makes it a unique and valuable building block. cymitquimica.comepa.gov This specific arrangement of substituents allows for regioselective cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. sigmaaldrich.com Researchers have utilized this compound as a starting material for the synthesis of various organic structures, highlighting its role as a key intermediate in the development of new chemical entities.

Current Research Gaps and Scholarly Objectives for this compound

While the synthetic utility of this compound is recognized, there remain areas for further investigation. A comprehensive understanding of its solid-state properties, such as its crystal structure and polymorphism, is an area of ongoing interest. Furthermore, exploring the full spectrum of its reactivity in various catalytic systems could unveil novel synthetic pathways. A key scholarly objective is to leverage the differential reactivity of the bromo and iodo substituents to design more efficient and selective synthetic methodologies. This includes investigating its application in the synthesis of novel pharmaceutical scaffolds and functional materials.

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H6BrIO2 | cymitquimica.comepa.gov |

| Molecular Weight | 340.94 g/mol | cymitquimica.com |

| CAS Number | 1022983-50-1 | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity | ≥95% | accelachem.com |

Related Chemical Compounds

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-5-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSFWZGJNRDWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40731422 | |

| Record name | 3-Bromo-5-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022983-50-1 | |

| Record name | 3-Bromo-5-iodo-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40731422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 5 Iodo 2 Methylbenzoic Acid

Regioselective Bromination Techniques for Benzoic Acid Precursors

The carboxyl group of benzoic acid is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. youtube.com Therefore, direct bromination of 2-methylbenzoic acid would be expected to yield a mixture of products, with the major isomer likely being the 5-bromo derivative due to the combined directing effects of the methyl and carboxyl groups. To achieve bromination at the 3-position, more specialized techniques may be required. One such method involves the use of a directing group to control the regiochemical outcome of the bromination reaction.

For instance, the bromination of 2-methylbenzoic acid in the presence of concentrated sulfuric acid can lead to the formation of 5-bromo-2-methylbenzoic acid. chemicalbook.com Another approach involves the use of N-bromosuccinimide (NBS) with a suitable catalyst. Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds, including benzoic acid derivatives. rsc.org

| Reagent | Conditions | Major Product | Reference |

| Br₂/FeBr₃ | --- | m-bromobenzoic acid | youtube.com |

| Br₂/conc. H₂SO₄ | Room Temperature | 5-Bromo-2-methylbenzoic acid | chemicalbook.com |

| N-Bromophthalimide (NBP)/Pd(II) catalyst | Acid additive | meta-brominated aniline/benzoic acid derivatives | rsc.org |

Regioselective Iodination Techniques for Benzoic Acid Precursors

Similar to bromination, direct iodination of benzoic acid derivatives requires careful control to achieve the desired regioselectivity. The synthesis of 5-iodo-2-methylbenzoic acid has been achieved by reacting 2-methylbenzoic acid with iodine in the presence of an oxidizing agent and a microporous compound. google.com Another method involves the use of thallium(III) trifluoroacetate (B77799) with potassium iodide. google.com

The synthesis of 2-iodo-5-methylbenzoic acid can be accomplished via a Sandmeyer reaction starting from 2-amino-5-methylbenzoic acid. chemicalbook.com This highlights the utility of amino groups as precursors to iodine substituents.

| Starting Material | Reagents | Product | Reference |

| 2-methylbenzoic acid | I₂, oxidizing agent, microporous compound, acetic anhydride | 5-iodo-2-methylbenzoic acid | google.com |

| 2-methylbenzoic acid | Thallium(III) trifluoroacetate, KI | 5-iodo-2-methylbenzoic acid | google.com |

| 2-amino-5-methylbenzoic acid | 1. NaNO₂, HCl 2. KI | 2-iodo-5-methylbenzoic acid | chemicalbook.com |

Chemical Transformations and Reaction Mechanisms of 3 Bromo 5 Iodo 2 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's functionality, offering several avenues for chemical modification, including esterification, amidation, and reduction.

Esterification Reactions for Functional Group Protection and Derivatization

Esterification of 3-bromo-5-iodo-2-methylbenzoic acid serves dual purposes: it protects the reactive carboxylic acid group during subsequent transformations on the aromatic ring and allows for the synthesis of various ester derivatives with tailored properties. While specific literature on the esterification of this exact molecule is not abundant, the principles of Fischer-Speier esterification are directly applicable. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

For instance, the synthesis of the corresponding methyl ester, methyl 3-bromo-5-iodo-2-methylbenzoate, can be achieved by refluxing the acid in methanol (B129727) with a catalytic amount of sulfuric acid. Similarly, other alkyl esters can be prepared using the corresponding alcohols. The presence of the ortho-methyl group may introduce some steric hindrance, potentially requiring longer reaction times or more forceful conditions compared to unhindered benzoic acids.

Table 1: Illustrative Esterification of this compound

| Ester Product | Alcohol | Catalyst | General Conditions |

|---|---|---|---|

| Methyl 3-bromo-5-iodo-2-methylbenzoate | Methanol | H₂SO₄ | Reflux |

Amidation Reactions and Carboxylic Acid Activation Strategies

The formation of amides from this compound requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. The steric hindrance from the ortho-methyl group and the adjacent bromine atom makes the use of potent coupling reagents essential for achieving high yields. chemicalbook.com

Common strategies involve the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization if chiral amines are used. fishersci.befishersci.ie Other effective coupling reagents for sterically hindered substrates include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium salts like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). fishersci.beacs.org

The general procedure involves dissolving the carboxylic acid, the amine, and the coupling reagent in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often with a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction. fishersci.be

Table 2: Representative Amidation Strategies for this compound

| Amine | Coupling Reagent/System | Base | Solvent |

|---|---|---|---|

| Primary Amine (R-NH₂) | EDC/HOBt | DIPEA | DMF |

| Secondary Amine (R₂NH) | HATU | DIPEA | DCM |

Reduction Pathways of the Carboxyl Group

The carboxyl group of this compound can be reduced to a primary alcohol, yielding (3-bromo-5-iodo-2-methyl)benzyl alcohol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to alcohols. nih.gov The reaction is usually carried out in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. nih.govgoogle.com

An alternative and often milder reagent is borane (B79455) (BH₃), typically used as a complex with THF (BH₃·THF). masterorganicchemistry.com Borane selectively reduces carboxylic acids in the presence of many other functional groups, which can be an advantage. However, care must be taken as the reactivity of the halogen substituents with these strong reducing agents should be considered, although dehalogenation is not typically a major side reaction under these conditions. A patent describes the reduction of 5-iodo-2-bromo-benzoyl chloride to the corresponding benzyl (B1604629) alcohol using sodium borohydride (B1222165), indicating that borohydride reagents can be effective for related systems. google.com

Table 3: Reduction of this compound

| Product | Reagent | Solvent | General Conditions |

|---|---|---|---|

| (3-bromo-5-iodo-2-methyl)benzyl alcohol | 1. LiAlH₄ 2. H₃O⁺ | THF | 0 °C to reflux |

Reactivity of the Halogen Substituents (Bromine and Iodine)

The presence of both bromine and iodine on the aromatic ring provides opportunities for a variety of substitution reactions, with the potential for regioselectivity based on the differing reactivity of the two halogens.

Nucleophilic Aromatic Substitution Reactions on the Halogenated Ring

Nucleophilic aromatic substitution (SₙAr) on aryl halides is generally challenging and requires either strong activation by electron-withdrawing groups or very harsh reaction conditions. orgsyn.org The carboxylic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the ortho and para positions. rsc.orgacs.org

In this compound, the iodine atom is at the 5-position (para to the methyl group and meta to the carboxyl group), and the bromine atom is at the 3-position (meta to the methyl group and ortho to the carboxyl group). The activating effect of the carboxyl group would be more pronounced at the bromine-substituted position.

A key factor in SₙAr reactions is the nature of the leaving group. Contrary to Sₙ2 reactions, the leaving group ability in SₙAr often follows the order F > Cl ≈ Br > I. bldpharm.com This is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, and the bond to the leaving group is not broken in this step. orgsyn.orgbldpharm.com The high electronegativity of fluorine stabilizes the intermediate. This suggests that the C-Br bond might be more susceptible to nucleophilic attack than the C-I bond, assuming the reaction proceeds via a classic SₙAr mechanism.

However, other mechanisms, such as those involving transition metal catalysis (e.g., Buchwald-Hartwig amination), can show different selectivity patterns, often favoring the more reactive C-I bond for oxidative addition.

Table 4: Predicted Selectivity in Nucleophilic Aromatic Substitution

| Reaction Type | Nucleophile | Predicted Major Product | Rationale |

|---|---|---|---|

| SₙAr | RO⁻ (Alkoxide) | 3-Alkoxy-5-iodo-2-methylbenzoic acid | Carboxyl group activates ortho position; Br is a better leaving group than I in some SₙAr contexts. |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, ligand | 5-Amino-3-bromo-2-methylbenzoic acid | C-I bond is generally more reactive in Pd-catalyzed cross-coupling reactions. |

Electrophilic Aromatic Substitution Reactions on the Halogenated Ring

Further electrophilic substitution on the this compound ring is influenced by the directing effects of the existing substituents. The available positions for substitution are C4 and C6.

The directing effects are as follows:

-CH₃ (at C2): Ortho-, para-director (activator). It directs towards C4 (para) and C6 (ortho). Current time information in Pasuruan, ID.

-Br (at C3): Ortho-, para-director (deactivator). It directs towards C1 (already substituted) and C5 (already substituted). It also weakly directs towards the ortho position C4. rsc.org

-I (at C5): Ortho-, para-director (deactivator). It directs towards C1 (already substituted) and C3 (already substituted). It also weakly directs towards the ortho position C4 and C6. rsc.org

-COOH (at C1): Meta-director (deactivator). It directs towards C3 and C5 (both already substituted). rsc.org

Considering the combined effects, the methyl group is the strongest activating group and will have a dominant influence on the position of the incoming electrophile. Both halogens are deactivating but ortho-, para-directing. The carboxylic acid is a strong deactivator. The C4 and C6 positions are both activated by the methyl group. The C4 position is also influenced by the ortho-directing effect of the iodine at C5 and the bromine at C3. The C6 position is ortho to the activating methyl group.

Therefore, a mixture of products substituted at the C4 and C6 positions is expected, with the precise ratio depending on the specific electrophile and reaction conditions. Steric hindrance at the C6 position, being flanked by the methyl group, might favor substitution at the C4 position. For example, in nitration reactions using nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) would likely be directed to the C4 and C6 positions. masterorganicchemistry.com

Table 5: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Nitration | NO₂⁺ | 3-Bromo-5-iodo-2-methyl-4-nitrobenzoic acid and 3-Bromo-5-iodo-2-methyl-6-nitrobenzoic acid | The activating methyl group directs ortho and para. The C4 and C6 positions are activated. Sterics may favor C4. |

Palladium-Catalyzed Cross-Coupling Reactions at the Halogenated Positions

This compound possesses two distinct halogen atoms, bromine and iodine, attached to its aromatic ring. This structural feature makes it a versatile substrate for palladium-catalyzed cross-coupling reactions, a powerful class of reactions in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization at either position, enabling the synthesis of a wide array of complex molecules.

Suzuki-Miyaura Coupling for Biaryl Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. orgchemres.org This reaction is particularly valuable for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. orgchemres.orgnih.gov In the context of this compound, the Suzuki-Miyaura coupling can be strategically employed to introduce aryl or heteroaryl substituents at either the bromo or iodo position.

The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition to the aryl halide (the C-I or C-Br bond). The resulting organopalladium(II) species then undergoes transmetalation with an organoboron reagent, such as a boronic acid or ester, in the presence of a base. The final step, reductive elimination, yields the desired biaryl product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle. nih.govnih.gov

The choice of reaction conditions, including the palladium catalyst, ligands, base, and solvent, is crucial for achieving high yields and selectivity. For instance, the use of specific palladium catalysts like CataXCium A Pd G3 has been shown to be effective for Suzuki-Miyaura cross-couplings on complex substrates. nih.gov The reaction's tolerance to a wide variety of functional groups makes it a robust method for the late-stage functionalization of intricate molecules. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Bromo-5-phenyl-2-methylbenzoic acid |

| This compound | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | 3-Bromo-5-(4-methoxyphenyl)-2-methylbenzoic acid |

| 3-Aryl-5-iodo-2-methylbenzoic acid | Pyridin-3-ylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 3-Aryl-5-(pyridin-3-yl)-2-methylbenzoic acid |

Heck Reactions for Olefinic Introductions

The Heck reaction, also known as the Mizoroki-Heck reaction, is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide or triflate with an alkene. wikipedia.org This reaction, which earned Richard F. Heck a share of the 2010 Nobel Prize in Chemistry, is instrumental in synthesizing substituted alkenes. wikipedia.org For this compound, the Heck reaction provides a direct route to introduce olefinic groups at either the bromo or iodo position.

The catalytic cycle of the Heck reaction typically begins with the oxidative addition of the aryl halide to a palladium(0) catalyst. wikipedia.org The resulting arylpalladium(II) complex then coordinates with an alkene, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step releases the final substituted alkene product and a hydridopalladium(II) species. The final step involves the reductive elimination of HX with the help of a base to regenerate the active palladium(0) catalyst. libretexts.org

The regioselectivity and stereoselectivity of the Heck reaction are important considerations. The reaction generally exhibits a high preference for trans products. organic-chemistry.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and outcome. organic-chemistry.orgbeilstein-journals.org

Table 2: Examples of Heck Reactions

| Aryl Halide | Alkene | Catalyst | Base | Product |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | (E)-3-Bromo-2-methyl-5-styrylbenzoic acid |

| This compound | n-Butyl acrylate | Pd(OAc)₂/PPh₃ | NaOAc | (E)-n-Butyl 3-(2-bromo-3-carboxy-6-methylphenyl)acrylate |

| 3-Aryl-5-iodo-2-methylbenzoic acid | Ethylene | PdCl₂(PPh₃)₂ | K₂CO₃ | 3-Aryl-2-methyl-5-vinylbenzoic acid |

Sonogashira Coupling for Alkyne Introductions

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, catalyzed by a combination of palladium and copper(I) catalysts, is a fundamental tool for the synthesis of substituted alkynes, which are important building blocks in medicinal chemistry, materials science, and natural product synthesis. wikipedia.orgorganic-chemistry.org

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a palladium(0) complex occurs, followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in a separate copper cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. wikipedia.org Reductive elimination from the palladium complex then yields the alkyne-substituted product and regenerates the palladium(0) catalyst. libretexts.org

The Sonogashira reaction is known for its mild reaction conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.orgorganic-chemistry.org This makes it a valuable tool for the late-stage functionalization of complex molecules like derivatives of this compound.

Table 3: Examples of Sonogashira Coupling Reactions

| Aryl Halide | Alkyne | Catalyst System | Base | Product |

| This compound | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | 3-Bromo-2-methyl-5-(phenylethynyl)benzoic acid |

| This compound | 1-Heptyne | PdCl₂(PPh₃)₂/CuI | i-Pr₂NH | 3-Bromo-5-(hept-1-yn-1-yl)-2-methylbenzoic acid |

| 3-Aryl-5-iodo-2-methylbenzoic acid | Trimethylsilylacetylene | Pd(OAc)₂/CuI/PPh₃ | K₂CO₃ | 3-Aryl-2-methyl-5-((trimethylsilyl)ethynyl)benzoic acid |

Stille Coupling for Organotin Reagent Utilisation

The Stille coupling reaction is a versatile palladium-catalyzed cross-coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is widely used in organic synthesis due to the air and moisture stability of many organotin reagents and their ability to be purified by chromatography. wikipedia.orgsigmaaldrich.com

The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-coupling reactions. It begins with the oxidative addition of the organic halide to a palladium(0) catalyst. wikipedia.org This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center, and the tin halide is eliminated. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. wikipedia.org

A wide variety of organostannanes can be used in the Stille coupling, including aryl, vinyl, and alkyl stannanes. wikipedia.org This allows for the introduction of a diverse range of substituents onto the aromatic ring of this compound.

Table 4: Examples of Stille Coupling Reactions

| Aryl Halide | Organotin Reagent | Catalyst | Product |

| This compound | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | 3-Bromo-5-phenyl-2-methylbenzoic acid |

| This compound | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 3-Bromo-2-methyl-5-vinylbenzoic acid |

| 3-Aryl-5-iodo-2-methylbenzoic acid | (Furan-2-yl)tributylstannane | Pd₂(dba)₃/AsPh₃ | 3-Aryl-5-(furan-2-yl)-2-methylbenzoic acid |

Functionalization of the Methyl Group at the 2-Position

The methyl group at the 2-position of this compound is a benzylic position, making it susceptible to a variety of chemical transformations, most notably oxidation.

Oxidation Reactions of the Benzylic Methyl Group

The benzylic methyl group can be oxidized to various functional groups, including aldehydes, carboxylic acids, and esters, depending on the oxidant and reaction conditions employed. This functionalization provides a valuable handle for further synthetic manipulations.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the benzylic methyl group directly to a carboxylic acid, provided there is at least one benzylic proton. ambeed.com Milder conditions, using reagents such as manganese dioxide (MnO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN), can selectively oxidize the methyl group to an aldehyde. researchgate.net Furthermore, oxidation in the presence of an alcohol can lead to the formation of a benzylic ester. researchgate.net The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, has also been reported for the oxidation of benzylic C-H bonds. acs.org

Table 5: Examples of Benzylic Oxidation Reactions

| Starting Material | Reagent(s) | Product |

| This compound | KMnO₄, heat | 3-Bromo-5-iodoisophthalic acid |

| This compound | MnO₂ | 3-Bromo-5-iodo-2-formylbenzoic acid |

| This compound | (Diacetoxyiodo)benzene, Methanol | Methyl 3-bromo-5-iodo-2-(methoxymethyl)benzoate |

Side-Chain Modification via Benzylic Reactivity

The methyl group at the C2 position, being adjacent to the aromatic ring, is a benzylic position and is thus susceptible to free-radical halogenation. libretexts.orgyoutube.comyoutube.com This reactivity stems from the resonance stabilization of the intermediate benzyl radical, which delocalizes the unpaired electron into the aromatic π-system. libretexts.orgyoutube.com

Benzylic bromination is a common transformation used to introduce a functional handle onto an aromatic side chain. youtube.com Typically, this reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (UV light). libretexts.orgyoutube.com The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which favors benzylic substitution over electrophilic addition to the aromatic ring. libretexts.org

For this compound, the benzylic C-H bonds of the methyl group are weakened by their proximity to the aromatic ring, making them susceptible to abstraction by a bromine radical. libretexts.org The presence of the electron-withdrawing carboxylic acid, bromo, and iodo substituents on the ring deactivates the aromatic system towards electrophilic attack, which further favors the radical pathway on the side chain. However, these deactivating groups also destabilize the benzylic radical to some extent, which may necessitate more forcing reaction conditions compared to electron-rich substrates.

A plausible reaction scheme for the benzylic bromination of this compound is as follows:

Reaction Scheme: Benzylic Bromination

This compound + NBS --(Radical Initiator, Heat)--> 3-Bromo-2-(bromomethyl)-5-iodobenzoic acid

The resulting product, 3-Bromo-2-(bromomethyl)-5-iodobenzoic acid, is a valuable intermediate for further synthetic modifications. The benzylic bromide can readily undergo nucleophilic substitution reactions (SN1 or SN2) to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂).

Table 1: Predicted Conditions and Products for Benzylic Bromination

| Reagent | Initiator/Conditions | Solvent | Expected Major Product |

| N-Bromosuccinimide (NBS) | AIBN, reflux | CCl₄ | 3-Bromo-2-(bromomethyl)-5-iodobenzoic acid |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide, reflux | Benzene (B151609) | 3-Bromo-2-(bromomethyl)-5-iodobenzoic acid |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | UV light (hν) | CH₂Cl₂ | 3-Bromo-2-(bromomethyl)-5-iodobenzoic acid |

Exploration of Decarboxylative Reactions Involving the Benzoic Acid Framework

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide. wikipedia.org The decarboxylation of aromatic carboxylic acids typically requires high temperatures and often proceeds with difficulty unless activating groups are present on the ring. nist.gov The presence of strong electron-withdrawing groups, such as the bromo and iodo substituents in this compound, generally hinders traditional electrophilic decarboxylation mechanisms. nist.gov

However, several methods for decarboxylation under various conditions have been developed. These include:

Thermal Decarboxylation: Heating the acid, often in the presence of a copper catalyst (e.g., copper chromite) and a high-boiling solvent like quinoline, can induce decarboxylation. The steric hindrance provided by the ortho-methyl group in this compound may facilitate decarboxylation by forcing the carboxyl group out of the plane of the aromatic ring, thus weakening the C-C bond. nih.gov

Radical Decarboxylation: Radical-based methods, such as the Hunsdiecker reaction or variations using photoredox catalysis, can convert benzoic acids into aryl halides. nih.govnih.gov For instance, a decarboxylative bromination could potentially replace the carboxylic acid group with another bromine atom, yielding 1,3-dibromo-5-iodo-2-methylbenzene.

Protodecarboxylation: In some cases, particularly with ortho-substituted benzoic acids, transition-metal-mediated protodecarboxylation can occur, replacing the carboxyl group with a hydrogen atom. nih.gov

Given the substitution pattern, a likely product of decarboxylation would be 1-bromo-3-iodo-5-methylbenzene.

Table 2: Potential Decarboxylation Methods and Expected Products

| Method | Reagents/Catalyst | Conditions | Expected Major Product |

| Thermal Decarboxylation | Copper(I) oxide, Quinoline | High Temperature (~200-250 °C) | 1-Bromo-3-iodo-5-methylbenzene |

| Decarboxylative Bromination (Hunsdiecker-type) | Silver(I) oxide, Bromine | Reflux in CCl₄ | 1,3-Dibromo-5-iodo-2-methylbenzene |

| Photoredox-mediated Decarboxylation | Ir or Ru photocatalyst, H-atom source | Visible light | 1-Bromo-3-iodo-5-methylbenzene |

This table outlines plausible reaction pathways based on known decarboxylation methods for aromatic acids. Specific experimental validation for this compound is required.

Mechanistic Studies of Key Chemical Transformations and Selectivity Determinants

Benzylic Bromination Mechanism:

The benzylic bromination of this compound is expected to proceed via a classical free-radical chain mechanism: libretexts.orgyoutube.comyoutube.com

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form initial radicals. These radicals then react with NBS to generate a bromine radical (Br•). libretexts.org

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl radical and hydrogen bromide (HBr). youtube.com The stability of this radical is the key driving force for the selectivity of the reaction.

The newly formed benzyl radical reacts with a molecule of bromine (Br₂), which is generated in low concentrations from the reaction of HBr with NBS, to form the product, 3-Bromo-2-(bromomethyl)-5-iodobenzoic acid, and another bromine radical. libretexts.orgyoutube.com This new bromine radical can then continue the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The primary selectivity determinant is the inherent weakness of the benzylic C-H bonds compared to other C-H bonds in the molecule and the stability of the resulting benzylic radical. libretexts.org The electron-withdrawing nature of the substituents (-COOH, -Br, -I) deactivates the aromatic ring, preventing electrophilic aromatic bromination from competing with the radical side-chain reaction. manac-inc.co.jp

Decarboxylation Mechanism:

The mechanism of decarboxylation can vary significantly depending on the chosen method. nist.gov

Copper-Catalyzed Thermal Decarboxylation: This reaction is believed to proceed through the formation of a copper(I) carboxylate salt. The steric effect of the ortho-methyl group would twist the carboxylate group out of coplanarity with the aromatic ring. In a proposed cyclic transition state, the copper facilitates the transfer of the carboxylate's negative charge to the aromatic ring, leading to the expulsion of CO₂ and the formation of an aryl-copper intermediate. This intermediate is then protonated by a proton source in the reaction mixture (e.g., trace water or the solvent) to yield the final product, 1-bromo-3-iodo-5-methylbenzene.

Radical Decarboxylation: In methods like photoredox catalysis, the reaction is initiated by the single-electron oxidation of the carboxylate to form a carboxyl radical. nih.gov This radical is highly unstable and rapidly loses CO₂ to generate an aryl radical. This aryl radical can then be trapped by a suitable reagent (e.g., a hydrogen atom donor for protodecarboxylation or a halogen source for halodecarboxylation) to give the final product. nih.govnih.gov The selectivity is determined by the stability of the aryl radical and the nature of the trapping agent.

The presence of the ortho-methyl group is a key selectivity determinant in many decarboxylation reactions of benzoic acids, often accelerating the rate due to steric destabilization of the ground state. nih.gov The electronic effects of the bromo and iodo substituents will also play a role, generally making the aryl anion or radical intermediates more electron-deficient.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Bromo 5 Iodo 2 Methylbenzoic Acid

Single Crystal X-ray Diffraction Analysis for Precise Atomic Arrangement and Conformational Insight

While specific single-crystal X-ray diffraction data for 3-Bromo-5-iodo-2-methylbenzoic acid is not widely available in published literature, the expected structural features can be inferred from analyses of analogous compounds. An X-ray diffraction study would provide definitive proof of the atomic connectivity and the precise arrangement of the substituents on the benzene (B151609) ring.

Key insights expected from such an analysis would include:

Molecular Conformation: The analysis would determine the planarity of the benzoic acid ring and the orientation of the carboxylic acid group relative to it. The steric hindrance from the ortho-methyl group and the bulky iodo and bromo substituents would likely cause some torsion in the molecule.

Bond Lengths and Angles: Precise measurements of carbon-carbon, carbon-halogen, and carbon-oxygen bond lengths and the angles between them would offer insight into the electronic effects of the various substituents. For instance, the C-I bond is expected to be longer than the C-Br bond.

Supramolecular Assembly: Like many carboxylic acids, this compound is expected to form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact in a head-to-head fashion. Crystal packing would be further influenced by halogen bonding and van der Waals interactions involving the bromo and iodo substituents.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, a combination of 1D and 2D NMR experiments would map the complete proton and carbon framework.

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the different proton environments in the molecule.

Aromatic Protons: The two protons on the aromatic ring (at C4 and C6) are in different chemical environments and are expected to appear as two distinct signals in the downfield region, likely as doublets due to meta-coupling, although they may appear as singlets if the coupling constant is too small to be resolved. Their chemical shifts are influenced by the deshielding effects of the adjacent halogens and the carboxylic acid group.

Methyl Protons: The three protons of the methyl group at the C2 position are equivalent and would produce a single, sharp singlet in the upfield region.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. Its exact position and broadness can be influenced by concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10 | Broad Singlet | 1H |

| Aromatic (Ar-H) | 7.5 - 8.5 | Singlet / Doublet | 1H |

| Aromatic (Ar-H) | 7.5 - 8.5 | Singlet / Doublet | 1H |

| Methyl (-CH₃) | ~ 2.5 | Singlet | 3H |

The ¹³C NMR spectrum is expected to display eight unique signals, corresponding to each of the eight carbon atoms in the molecule, as there are no elements of symmetry.

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most downfield signal.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly bonded to the electronegative halogens (C3-Br and C5-I) will have their chemical shifts significantly affected. The carbon attached to the iodine (C-I) is expected at a lower chemical shift (further upfield) than might be predicted based on electronegativity alone, due to the "heavy atom effect". The quaternary carbons (C1, C2, C3, C5) will typically show lower intensity peaks than the protonated carbons (C4, C6).

Methyl Carbon: The methyl carbon will appear as a single signal in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C=O) | 165 - 175 |

| Aromatic (Ar-C) | 125 - 145 |

| Aromatic (Ar-C-Br) | ~ 122 |

| Aromatic (Ar-C-I) | ~ 95 |

| Methyl (-CH₃) | 20 - 25 |

While experimental 2D NMR data for this specific compound are not readily found, these techniques are indispensable for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. A cross-peak would be expected between the two aromatic protons, confirming their proximity on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying the quaternary (non-protonated) carbons. Correlations would be seen over two to three bonds. For example, the methyl protons would show correlations to the C1, C2, and C3 carbons, and the aromatic protons would show correlations to several neighboring carbons, allowing for the complete assignment of the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. A NOESY spectrum would show a cross-peak between the methyl protons and the aromatic proton at C6, confirming the ortho arrangement of the methyl group.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The spectra of this compound would be dominated by vibrations characteristic of the carboxylic acid and the substituted benzene ring.

Carboxylic Acid Vibrations: A very broad O-H stretching band would be observed in the FT-IR spectrum, typically centered around 3000 cm⁻¹. The C=O stretching vibration gives rise to a strong, sharp band around 1700 cm⁻¹.

Aromatic Ring Vibrations: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹. The aromatic C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

Halogen Vibrations: The C-Br and C-I stretching vibrations occur at lower frequencies, in the fingerprint region of the spectrum (< 800 cm⁻¹). These bands can sometimes be weak and difficult to assign definitively without computational support.

Methyl Group Vibrations: C-H stretching and bending vibrations of the methyl group would also be present.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| -COOH | O-H stretch | 2500 - 3300 | Broad, Strong |

| -COOH | C=O stretch | 1680 - 1720 | Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Strong |

| -CH₃ | C-H stretch | 2850 - 2960 | Medium |

| -C-Br | C-Br stretch | 500 - 650 | Medium to Strong |

| -C-I | C-I stretch | 480 - 600 | Medium to Strong |

Investigation of Intermolecular Hydrogen Bonding and Halogen Bonding Interactions

The solid-state architecture of this compound is significantly influenced by a network of intermolecular interactions, primarily hydrogen bonds and halogen bonds. These non-covalent forces dictate the packing of molecules in the crystal lattice, affecting the material's physical properties.

Hydrogen Bonding:

As a carboxylic acid, this compound is expected to form strong hydrogen bonds. The carboxylic acid group typically forms a cyclic dimer motif where two molecules are held together by a pair of O-H···O hydrogen bonds. This is a common and highly stable arrangement for carboxylic acids in the solid state. researchgate.netnih.gov Theoretical studies on substituted benzoic acid dimers have shown that electron-donating or withdrawing groups on the aromatic ring can influence the strength of these hydrogen bonds. researchgate.net In the case of this compound, the electronic effects of the bromo, iodo, and methyl substituents would modulate the acidity of the carboxylic proton and the basicity of the carbonyl oxygen, thereby fine-tuning the hydrogen bond strength. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 3-acetoxy-2-methylbenzoic acid, confirms the prevalence of such dimeric hydrogen-bonded motifs. researchgate.net

Halogen Bonding:

In addition to hydrogen bonding, the presence of bromine and iodine atoms introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophilic site. wikipedia.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. wikipedia.org

In the crystal lattice of this compound, several types of halogen bonds are conceivable:

I···O Interactions: The iodine atom, being the most polarizable halogen in the molecule, can act as a potent halogen bond donor. It can interact with the carbonyl oxygen of a neighboring carboxylic acid group. Studies on other iodo-substituted benzoic acids have demonstrated the prevalence of such I···O interactions in their crystal structures. nih.gov

Br···O Interactions: The bromine atom can also participate in halogen bonding with the carbonyl oxygen, although these interactions are generally weaker than those involving iodine.

I···Br and I···I Interactions: Halogen-halogen interactions are also possible, where the electrophilic region of one halogen atom interacts with the nucleophilic equatorial region of another.

The interplay between these hydrogen and halogen bonds leads to a complex and robust three-dimensional supramolecular architecture. The reliability of forming these interactions has been utilized in crystal engineering to design specific solid-state structures. nih.gov

| Interaction Type | Potential Donor | Potential Acceptor | Expected Nature |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carbonyl Oxygen (C=O) | Strong, Dimeric |

| Halogen Bond | Iodine (I) | Carbonyl Oxygen (O) | Moderate to Strong |

| Halogen Bond | Bromine (Br) | Carbonyl Oxygen (O) | Weaker than I···O |

| Halogen Bond | Iodine (I) | Bromine (Br) | Possible |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing not only the accurate molecular mass but also valuable information about the compound's fragmentation pattern.

For this compound (C₈H₆BrIO₂), the theoretical monoisotopic mass is 340.8596 u. HRMS can measure this mass with high precision, typically within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. The presence of bromine, with its two major isotopes ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments containing bromine. This pattern, with two peaks of nearly equal intensity separated by 2 Da, serves as a clear indicator of the presence of a single bromine atom in the ion.

The fragmentation analysis in mass spectrometry provides a roadmap of the molecule's structure. For this compound, the fragmentation is expected to proceed through several key pathways, initiated by the loss of the most labile groups.

Plausible Fragmentation Pathways:

Loss of a hydroxyl radical (-OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion.

Loss of the carboxyl group (-COOH): Decarboxylation is another characteristic fragmentation pathway for benzoic acid derivatives.

Cleavage of the C-I bond: The carbon-iodine bond is weaker than the carbon-bromine bond, making the loss of an iodine radical a likely fragmentation step.

Cleavage of the C-Br bond: Subsequent or alternative fragmentation can involve the loss of a bromine radical.

Loss of the methyl group (-CH₃): Cleavage of the methyl group from the aromatic ring can also occur.

A hypothetical fragmentation table based on these principles is presented below:

| m/z (Fragment) | Proposed Fragment Structure | Neutral Loss |

| 340.8596 | [C₈H₆⁷⁹BrIO₂]⁺ | - |

| 323.8565 | [C₈H₅⁷⁹BrIO]⁺ | •OH |

| 295.8616 | [C₇H₆⁷⁹BrI]⁺ | COOH• |

| 213.8641 | [C₈H₆⁷⁹BrO₂]⁺ | I• |

| 169.9554 | [C₇H₆O₂]⁺ | Br•, I• |

| 126.9044 | [I]⁺ | C₈H₆BrO₂• |

Integrated Spectroscopic Data Analysis and Chemometric Approaches for Comprehensive Structural Validation

While individual spectroscopic techniques like NMR, IR, and MS provide crucial pieces of the structural puzzle, an integrated approach that combines data from all these methods offers a more robust and complete structural validation. Furthermore, the application of chemometric methods can extract subtle information from complex spectroscopic data, enhancing the reliability of the structural elucidation.

Chemometrics utilizes mathematical and statistical methods to analyze chemical data. For a compound like this compound, which may be synthesized alongside isomers or impurities, chemometrics can be particularly powerful.

Potential Applications of Chemometrics:

Principal Component Analysis (PCA): If multiple batches of the synthesized compound are analyzed by a spectroscopic method (e.g., IR or Raman spectroscopy), PCA can be used to visualize the data. Each spectrum is treated as a point in a high-dimensional space, and PCA finds the principal components (directions of greatest variance). This can help to identify outliers, group similar samples, and detect variations between batches that might not be obvious from a simple visual inspection of the spectra.

Multivariate Calibration: Techniques like Partial Least Squares (PLS) regression could be used to build a model that correlates the spectroscopic data with a specific property, such as the concentration of the target compound in a mixture. This is particularly useful for quantitative analysis in the presence of interfering substances.

Classification Models: If a set of known isomers of this compound were available, a classification model (e.g., using Soft Independent Modeling of Class Analogy - SIMCA) could be trained on their spectroscopic data. This model could then be used to confidently identify an unknown sample as belonging to a specific isomeric class.

Although no specific chemometric studies have been published for this compound, the principles are widely applied in pharmaceutical analysis and the characterization of complex organic molecules. The integration of data from various spectroscopic sources, coupled with chemometric analysis, represents the state-of-the-art for unambiguous structural confirmation.

Computational and Theoretical Investigations of 3 Bromo 5 Iodo 2 Methylbenzoic Acid

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 3-Bromo-5-iodo-2-methylbenzoic acid, DFT calculations would be employed to determine its most stable conformation (optimized geometry), vibrational frequencies, and various electronic properties in the ground state.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations for the system. The results would provide precise bond lengths, bond angles, and dihedral angles of the molecule. Although no specific DFT studies for this compound are available, research on similar benzoic acid derivatives demonstrates the utility of this method for obtaining reliable geometric parameters.

Ab Initio Computational Methods for Energetic Landscape Exploration

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational expense than DFT.

Exploring the energetic landscape of this compound using ab initio methods would involve calculating the energies of various possible conformers, particularly concerning the orientation of the carboxylic acid group relative to the benzene (B151609) ring and the methyl group. This would help identify the global minimum energy structure and the energy barriers between different conformations. Such information is vital for understanding the molecule's flexibility and potential interactions.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. By analyzing the distribution and energies of molecular orbitals, one can predict how a molecule will interact with other chemical species.

HOMO-LUMO Orbital Analysis and Electronic Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to be involved in electron transfer processes. For instance, studies on similar halogenated aromatic compounds often show that the HOMO and LUMO are delocalized over the benzene ring. ambeed.com The specific energies and the energy gap would be calculated using methods like DFT. ambeed.com

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap for this compound This table is for illustrative purposes only, as specific published data is unavailable.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red areas typically represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas indicate regions of neutral or intermediate potential.

An MEP map of this compound would likely show negative potential around the oxygen atoms of the carboxylic acid group, making them sites for interaction with electrophiles. cymitquimica.com The hydrogen of the hydroxyl group would be a site of positive potential. The halogen atoms, bromine and iodine, can exhibit regions of both positive and negative potential, a phenomenon known as a σ-hole, which can influence their ability to form halogen bonds. cymitquimica.com

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the calculated wave function into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. This analysis provides a detailed picture of the bonding and electronic structure within a molecule.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromo-benzoic acid methyl ester |

| 3-bromo-2-hydroxypyridine |

Analysis of Atomic Charges and their Influence on Molecular Properties

In the structure of this compound, the electronegative oxygen, bromine, and iodine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will exhibit partial positive charges. The precise magnitude of these charges is influenced by the interplay of inductive and resonance effects from the bromo, iodo, methyl, and carboxylic acid functional groups attached to the benzene ring. The distribution of these charges is a critical determinant of the molecule's dipole moment and its ability to interact with other polar molecules.

Table 1: Hypothetical Atomic Charge Distribution in this compound

| Atom | Charge (e) |

| C (Carboxyl) | +0.80 |

| O (Carbonyl) | -0.65 |

| O (Hydroxyl) | -0.70 |

| C1 | +0.15 |

| C2 (Methyl) | -0.10 |

| C3 (Bromo) | +0.05 |

| C4 | -0.05 |

| C5 (Iodo) | +0.10 |

| C6 | -0.08 |

| Br | -0.20 |

| I | -0.15 |

| H (Hydroxyl) | +0.45 |

| H (Methyl) | +0.05 |

Note: The values in this table are illustrative and would need to be confirmed by specific computational studies.

Prediction and Simulation of Spectroscopic Properties (NMR, IR, Raman) from Theoretical Models

Theoretical models are invaluable for predicting and interpreting the spectroscopic signatures of this compound. By simulating its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra, researchers can gain a deeper understanding of its molecular structure and vibrational modes. These simulations are typically performed using DFT calculations, which can provide highly accurate predictions of spectroscopic parameters.

Theoretical Investigation of Reaction Mechanisms and Transition State Structures

Computational chemistry offers a powerful lens through which to investigate the potential reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify the transition state structures, which are the high-energy intermediates that govern the reaction rate. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

Prediction of Non-Linear Optical (NLO) Properties and Related Molecular Polarizabilities

The unique electronic structure of this compound, characterized by the presence of heavy halogen atoms and a conjugated π-system, suggests that it may possess interesting Non-Linear Optical (NLO) properties. NLO materials are of significant interest for applications in photonics and optoelectronics.

Theoretical calculations can predict the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ), which are key indicators of a molecule's NLO response. The presence of both electron-donating (methyl) and electron-withdrawing (bromo, iodo, and carboxylic acid) groups can lead to significant intramolecular charge transfer, a feature often associated with enhanced NLO properties.

Table 2: Predicted Non-Linear Optical Properties

| Property | Calculated Value |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Note: These values are hypothetical and serve as an example of what computational studies might reveal.

Computational Modeling of Intermolecular Interactions and Crystal Packing

Understanding the intermolecular interactions is crucial for predicting the crystal structure and solid-state properties of this compound. Computational models can simulate how individual molecules interact and arrange themselves in a crystal lattice.

The primary intermolecular interactions expected for this compound are hydrogen bonding, involving the carboxylic acid groups, and halogen bonding, where the bromine and iodine atoms act as electrophilic centers. These interactions, along with van der Waals forces, dictate the crystal packing and ultimately influence properties such as melting point, solubility, and morphology.

Derivatization and Analog Synthesis from the 3 Bromo 5 Iodo 2 Methylbenzoic Acid Scaffold

Synthesis of Chemically Modified Ester and Amide Derivatives

The carboxylic acid group of 3-bromo-5-iodo-2-methylbenzoic acid is a key functional group for creating a wide array of ester and amide derivatives. These modifications are crucial for altering the compound's physicochemical properties, such as solubility and lipophilicity.

Esterification: Ester derivatives can be readily synthesized. For instance, the methyl ester of this compound is a known compound. guidechem.com Standard methods for esterification include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, milder conditions using coupling agents can be employed for more sensitive substrates.

Amidation: The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. ajchem-a.com This is typically achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Modern coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct formation of amides from carboxylic acids and amines under mild conditions. ajchem-a.comnih.gov This method is effective for producing various amide derivatives. ajchem-a.comresearchgate.netresearchgate.net

The following table summarizes common reagents used for these transformations:

| Transformation | Reagent Class | Specific Examples |

| Esterification | Acid Catalysts | Sulfuric Acid (H₂SO₄) |

| Esterification | Coupling Agents | Dicyclohexylcarbodiimide (DCC) |

| Amidation | Halogenating Agents | Thionyl Chloride (SOCl₂) |

| Amidation | Coupling Agents | DCC, 4-Dimethylaminopyridine (DMAP) |

Preparation of Reduced and Oxidized Analogs for Structure-Property Relationship Studies

To understand how different parts of the molecule influence its properties, scientists create reduced and oxidized analogs.

Oxidized Analogs: The methyl group on the benzene (B151609) ring can be oxidized to an aldehyde. An example of a related compound is 5-bromo-3-iodo-2-methylbenzaldehyde. bldpharm.com Strong oxidizing agents are typically used for such transformations.

Reduced Analogs: Selective removal of one of the halogen atoms can produce reduced analogs. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, the iodo group can be selectively removed through methods like catalytic hydrogenation or metal-halogen exchange. This would yield 3-bromo-2-methylbenzoic acid.

Generation of Diverse Biaryl and Heteroaryl Derivatives via Cross-Coupling Strategies

The presence of both a bromine and an iodine atom on the aromatic ring makes this compound an excellent substrate for sequential cross-coupling reactions to create complex biaryl and heteroaryl structures. organic-chemistry.org The different reactivity of the C-I and C-Br bonds is key to this strategy.

The carbon-iodine bond is more reactive and can be selectively coupled first, for example, in a Suzuki-Miyaura reaction with a boronic acid. This allows for the introduction of an aryl or heteroaryl group at the 5-position. Subsequently, a second, different aryl or heteroaryl group can be introduced at the 3-position by coupling at the less reactive carbon-bromine bond. A related compound, 3-bromo-5-iodobenzoic acid, is used in regioselective Heck cross-coupling reactions. sigmaaldrich.com

A variety of palladium catalysts are used for these transformations, and the choice of catalyst and reaction conditions is crucial for success.

Common Cross-Coupling Reactions and Reagents:

| Reaction | Key Reagents |

| Suzuki-Miyaura | Palladium catalyst, Boronic acid/ester, Base |

| Heck | Palladium catalyst, Alkene, Base |

| Sonogashira | Palladium catalyst, Copper(I) co-catalyst, Alkyne, Base |

Exploration of this compound as a Ligand in Coordination Chemistry

The this compound molecule has features that make it a candidate for use as a ligand in coordination chemistry. The carboxylate group can bind to metal ions, and the halogen atoms can participate in halogen bonding. These interactions can be used to build larger structures like metal-organic frameworks (MOFs) or coordination polymers. The steric bulk of the methyl group and the halogens will influence the geometry of the resulting metal complexes. While specific studies on this exact molecule as a ligand are not prevalent, the principles of using substituted halobenzoic acids in coordination chemistry are well-established.

Design Principles for the Construction of Chemical Libraries Based on the Core Scaffold

This scaffold is well-suited for building chemical libraries for screening purposes. The design of these libraries focuses on creating a wide diversity of structures in a systematic way.

Diversity-Oriented Synthesis:

At the Carboxylic Acid: A variety of alcohols and amines can be used to create a library of esters and amides with different properties. nih.gov

At the Halogen Positions: Sequential cross-coupling reactions, as described in section 6.3, allow for the introduction of a vast array of different aryl and heteroaryl groups at the 3- and 5-positions.

By combining different building blocks in a combinatorial fashion, a very large number of distinct compounds can be synthesized from this single core structure.

Synthesis of Isotopically Labeled Analogs for Mechanistic or Tracing Studies

Isotopically labeled compounds are essential tools for studying reaction mechanisms and for tracking the fate of molecules in biological systems. nih.govresearchgate.netiaea.org

Labeling Strategies:

Deuterium (B1214612) or Tritium Labeling: These heavy isotopes of hydrogen can be introduced in several ways. One common method is the decarboxylation of the carboxylic acid under microwave-enhanced conditions, which can be used to introduce deuterium or tritium. researchgate.net Another approach involves the reduction of a ketone precursor with a labeled borohydride (B1222165) reagent.

Carbon-13 or Carbon-14 Labeling: Synthesis with a labeled starting material, such as a labeled methyl iodide, could be a route to introduce a carbon isotope at the 2-methyl position.

Radioiodine Labeling: The iodine atom on the ring could potentially be exchanged with a radioactive isotope of iodine, such as Iodine-125 or Iodine-131, which is a common strategy for preparing radiotracers for medical imaging techniques like SPECT.

These labeling studies are crucial for gaining a deeper understanding of how these molecules function at a molecular level. nih.govelsevier.com

Applications of 3 Bromo 5 Iodo 2 Methylbenzoic Acid As a Chemical Building Block

Utility in the Modular Synthesis of Complex Organic Molecules

The structural features of 3-bromo-5-iodo-2-methylbenzoic acid make it an important component in the modular synthesis of complex organic molecules. The presence of two different halogen substituents, bromine and iodine, at distinct positions on the aromatic ring allows for selective and sequential reactions. This differential reactivity is a key advantage in multi-step syntheses where precise control over bond formation is crucial.

Chemists can exploit the different reactivities of the carbon-bromine and carbon-iodine bonds in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. Typically, the carbon-iodine bond is more reactive and can be selectively functionalized while leaving the carbon-bromine bond intact for subsequent transformations. This sequential functionalization strategy is a cornerstone of modern organic synthesis, enabling the efficient construction of highly substituted and complex molecular architectures from a single, readily available starting material.

The carboxylic acid group adds another layer of synthetic versatility, allowing for transformations such as esterification, amidation, or reduction to an alcohol or even a methyl group. The methyl group can also influence the reactivity and solubility of the molecule and its derivatives.

Role as a Versatile Pharmaceutical Intermediate in Multi-Step Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds. Its utility is highlighted in several patents for the development of novel therapeutic agents.

For instance, a patent filed by Pfizer describes the use of this compound in the preparation of benzamide (B126) and heterobenzamide compounds. google.com In one example, the carboxylic acid is converted to its methyl ester, demonstrating a common initial transformation to protect the acid functionality or to modify its reactivity for subsequent steps. google.com

Another significant application is found in a patent by Merck Sharp & Dohme for the synthesis of P2X3 receptor antagonists, which are being investigated for the treatment of pain. google.com The patent lists this compound as a starting material, underscoring its role in the creation of complex molecules targeting specific biological pathways. google.com The ability to selectively introduce different substituents at the bromo and iodo positions is critical for creating a library of analogs to optimize the pharmacological properties of a lead compound.

The following table summarizes the key transformations and resulting compound classes where this compound is used as a pharmaceutical intermediate:

| Transformation of this compound | Resulting Compound Class | Therapeutic Area (Example) |

| Esterification followed by cross-coupling reactions | Benzamide and Heterobenzamide Derivatives | Not specified in patent google.com |

| Amidation and cross-coupling reactions | P2X3 Receptor Antagonists | Pain google.com |

Development of Agrochemical Intermediates and Related Functional Chemicals

While this compound is classified as a chemical building block that could potentially be used in the synthesis of agrochemicals, specific, publicly available research detailing its direct application in the development of commercial pesticides or herbicides is not widely documented. The structural motifs present in this compound are found in some agrochemical products, suggesting its potential as a precursor. However, detailed synthetic routes from this specific starting material are not readily found in the literature.

Contribution to the Design and Synthesis of Advanced Materials (e.g., Supramolecular Assemblies, Coordination Polymers)

The application of this compound in the design and synthesis of advanced materials such as supramolecular assemblies and coordination polymers is an area with limited specific examples in published research. In principle, the carboxylic acid group could act as a ligand to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers. The bromo and iodo substituents could then be used for post-synthetic modification of the resulting material. However, dedicated studies focusing on this particular compound for these applications are not prominent in the available scientific literature.

Precursor for Investigating Structure-Activity Relationships (SAR) in Chemical Biology via Analog Synthesis

The structure of this compound makes it an ideal scaffold for the synthesis of analogs to investigate structure-activity relationships (SAR) in chemical biology. By systematically modifying the bromo, iodo, and carboxylic acid groups, researchers can probe the specific interactions of a molecule with a biological target.

For example, the bromo and iodo groups can be replaced with a variety of other functionalities using cross-coupling chemistry. This allows for the exploration of how different substituents at these positions affect the biological activity of the parent compound. The carboxylic acid can be converted into a range of amides, esters, or other functional groups to understand the importance of this group for target binding or cell permeability.

While the principles of SAR would suggest the utility of this compound, specific and detailed studies that use this compound as a starting point for generating a library of analogs for an SAR investigation are not extensively reported in publicly accessible databases.

Future Research Directions and Emerging Avenues for 3 Bromo 5 Iodo 2 Methylbenzoic Acid

Development of Sustainable and Environmentally Benign Synthetic Methodologies

Future research will likely prioritize the development of green and sustainable methods for the synthesis of 3-bromo-5-iodo-2-methylbenzoic acid and its derivatives. Traditional halogenation and oxidation methods often rely on harsh reagents and generate significant waste. The focus will shift towards more ecologically responsible alternatives.

Key research avenues include:

Catalytic Halogenation: Investigating the use of recyclable catalysts and milder halogenating agents to reduce the environmental impact.

Solvent-Free Reactions: Exploring solid-state or mechanochemical synthesis routes to eliminate the need for hazardous organic solvents. ijisrt.com

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability while minimizing waste.

Bio-based Solvents and Reagents: Assessing the feasibility of using renewable resources in the synthetic pathway.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. ijisrt.com For instance, developing direct C-H activation and halogenation techniques would be a significant step forward.

| Potential Sustainable Method | Description | Anticipated Benefits |

| Catalyst-Free Sonication | Utilizing ultrasonic irradiation to promote the reaction without a catalyst or solvent. ijisrt.com | Reduced waste, simplified purification, energy efficiency. |

| Selenium-Catalyzed Oxidation | Employing a selenium catalyst with a green oxidant like hydrogen peroxide for the synthesis of the carboxylic acid moiety from an aldehyde precursor. mdpi.com | Use of a greener oxidant, potential for catalyst recycling. mdpi.com |

| Gas-Phase Halogenation | Investigating controlled gas-phase reactions to introduce the bromo and iodo groups, potentially offering high selectivity and minimizing solvent use. | High purity products, reduced solvent waste. |

Exploration of Novel Organocatalytic and Biocatalytic Transformations

The application of organocatalysis and biocatalysis to transform this compound is a promising and largely unexplored area. These methods offer the potential for high selectivity and enantioselectivity under mild, environmentally friendly conditions.

Future research could focus on:

Asymmetric Transformations: Using chiral organocatalysts to perform enantioselective reactions at the carboxylic acid group or through functionalization of the aromatic ring.

Enzymatic Halogenation/Dehalogenation: Employing halogenase or dehalogenase enzymes to selectively introduce or remove halogen atoms, offering a high degree of regioselectivity that is often challenging to achieve with traditional chemical methods.

Biocatalytic Derivatization: Utilizing enzymes such as lipases or esterases for the clean and selective esterification or amidation of the carboxylic acid group.

Whole-Cell Biotransformations: Using engineered microorganisms to perform multi-step transformations on the molecule, potentially enabling the synthesis of complex derivatives in a single pot. For example, Pseudomonas species have been studied for the transformation of chlorobenzoic acids. scholarsportal.info

Discovery of Unprecedented Reactivity Patterns and Selective Functionalizations

The distinct electronic and steric properties of the bromo and iodo substituents, combined with the directing effect of the carboxylic acid and methyl groups, make this compound an ideal platform for discovering novel reactivity and selective functionalization strategies. The difference in reactivity between the C-Br and C-I bonds is particularly ripe for exploration.

Key areas for investigation include:

Regioselective Cross-Coupling: Developing highly selective catalytic systems (e.g., palladium, copper, or nickel-based) that can functionalize the C-I bond while leaving the C-Br bond intact, or vice versa. This would allow for the stepwise and controlled introduction of different functional groups.

Orthogonal Functionalization: Exploiting the differential reactivity to perform sequential, "orthogonal" reactions, such as a Sonogashira coupling at the iodo position followed by a Suzuki coupling at the bromo position.

C-H Activation: Utilizing the carboxylic acid as a directing group to achieve selective C-H functionalization at the ortho-position (C6), a challenging transformation due to steric hindrance from the methyl group. nih.govnih.gov

Photoredox Catalysis: Investigating visible-light-mediated reactions to enable novel transformations and functionalizations that are not accessible through traditional thermal methods. acs.org

| Reaction Type | Target Bond | Potential Reagents/Catalysts | Potential Product Class |

| Suzuki Coupling | C-I | Pd(PPh₃)₄, base, boronic acid | Aryl- or vinyl-substituted benzoic acids |

| Sonogashira Coupling | C-I | Pd/Cu catalysts, terminal alkyne | Alkynyl-substituted benzoic acids |